molecular formula C7H14O B6270100 hept-5-en-2-ol CAS No. 58927-83-6

hept-5-en-2-ol

Cat. No.: B6270100
CAS No.: 58927-83-6
M. Wt: 114.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Hept-5-en-2-ol” is a type of organic compound. It is also known as “Bicyclo [2.2.1]this compound” with a molecular formula of C7H10O . It has a molecular weight of 110.1537 .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of the Δ4-alkenols with PhSeX . This reaction can follow three possible pathways: two pathways lead to the formation of two regioisomeric cyclic ether products through the process of intramolecular cyclization, while the third represents the addition of the reagent to the double bond of an alkenol .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2 .


Chemical Reactions Analysis

The reaction of “this compound” with PhSeX can follow three possible reaction pathways . Two pathways lead to the formation of two regioisomeric cyclic ether products through the process of intramolecular cyclization, while the third represents the addition of the reagent to the double bond of an alkenol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 110.1537 . More detailed properties such as boiling point, melting point, and vapor pressure could not be found in the search results.

Mechanism of Action

The mechanism of phenylselenoetherification of “hept-5-en-2-ol” in the presence of some bases (pyridine, triethylamine, quinoline, 2,2’-bipyridine) as catalysts was examined through kinetic study of the cyclization under pseudo-first order conditions .

Safety and Hazards

“Hept-5-en-2-ol” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment should be worn when handling this chemical .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for hept-5-en-2-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1-heptene", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "1. 1-heptene is reacted with sodium borohydride in methanol to form heptan-1-ol.", "2. Heptan-1-ol is then reacted with hydrochloric acid to form heptan-1-chloride.", "3. Heptan-1-chloride is reacted with sodium hydroxide in water to form hept-5-en-1-ol.", "4. Hept-5-en-1-ol is then dehydrated using sulfuric acid to form hept-5-en-2-ol." ] }

58927-83-6

Molecular Formula

C7H14O

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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